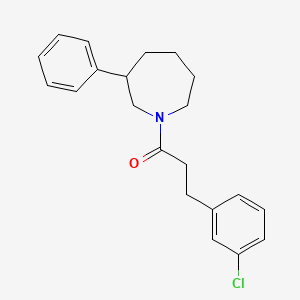

![molecular formula C15H9Cl2NO3S B2589189 3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 338419-44-6](/img/structure/B2589189.png)

3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

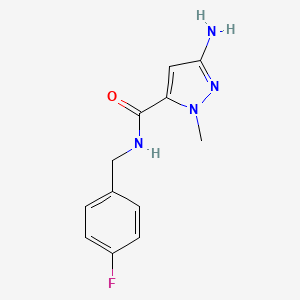

“3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C15H9Cl2NO3S. It has an average mass of 354.208 Da and a monoisotopic mass of 352.968018 Da .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives, which includes “3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid”, has been a subject of many recent studies due to their pharmacological and biological utility . These compounds have been synthesized using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Molecular Structure Analysis

The molecular structure of “3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid” consists of a thieno[2,3-b]pyridine core, which is a heterocyclic compound. This core is functionalized with a dichlorobenzyl group attached via an oxygen atom, and a carboxylic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid” include its molecular formula, molecular weight, and monoisotopic mass . More detailed properties such as melting point, boiling point, and density can be found on chemical databases .科学的研究の応用

Medicinal Chemistry: Inhibitors Synthesis

Thieno[2,3-b]pyridine derivatives, including our compound of interest, are considered privileged structures in medicinal chemistry due to their wide range of biological activities . They serve as key frameworks for the synthesis of various inhibitors. For instance, amides of thieno[2,3-b]pyrrole-5-carboxylic acids, which are structurally related to our compound, have been characterized as inhibitors for enzymes like glycogen phosphorylase and histone lysine demethylase, as well as for viruses such as the chikungunya virus .

Pharmaceutical Research: Drug Development

In pharmaceutical research, the compound’s derivatives have been identified as potential inhibitors of hepatitis C virus (HCV) RNA polymerase and as CRTH2 receptor antagonists . These findings highlight the compound’s significance in the development of new therapeutic agents, particularly in the treatment of HCV and inflammatory diseases.

Biotechnology: Kinase Inhibitors

The thieno[2,3-b]pyridine core is a valuable scaffold in biotechnology for developing ATP-mimetic kinase inhibitors. These inhibitors are crucial in regulating cellular processes, and the compound’s derivatives have shown potential in inhibiting GRK2 kinase, which plays a role in cardiovascular diseases .

Chemical Synthesis: Heterocyclic Compound Formation

In chemical synthesis, the compound is used to create diverse heterocyclic structures that are essential in organic chemistry. The synthesis processes often involve cyclocondensation reactions, leading to the formation of carboxylates and dicarboxylic acids, which are pivotal intermediates for further chemical transformations .

Industrial Applications: Material Science

While specific industrial applications for this compound were not directly found, related thieno[2,3-b]pyridine structures are used in material science for the development of organic semiconductors and conductive materials due to their electronic properties .

Environmental Impact: Ecotoxicology Studies

The environmental impact of chemicals like 3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid is studied in ecotoxicology to understand their behavior in ecosystems and potential toxicity. Such studies are crucial for assessing the safety and environmental risks associated with the use of these compounds.

将来の方向性

特性

IUPAC Name |

3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO3S/c16-10-4-3-8(6-11(10)17)7-21-12-9-2-1-5-18-14(9)22-13(12)15(19)20/h1-6H,7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQKXIQTFKUUPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2OCC3=CC(=C(C=C3)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(1H-tetrazol-1-yl)phenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2589112.png)

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2589117.png)

![2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2589119.png)

![3-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2589123.png)

![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2589124.png)

![(4Z)-1-(4-chlorophenyl)-3-ethoxy-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2589127.png)